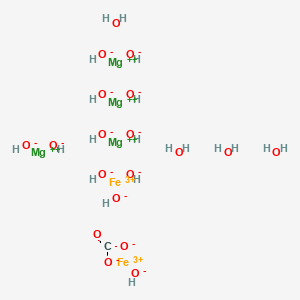![molecular formula C8H5ClN2O2 B598157 5-氯-1H-吡咯并[2,3-b]吡啶-3-羧酸 CAS No. 1203498-99-0](/img/structure/B598157.png)
5-氯-1H-吡咯并[2,3-b]吡啶-3-羧酸
描述
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a chemical compound with the empirical formula C8H5ClN2O2 . It is a solid substance with a molecular weight of 196.59 .
Molecular Structure Analysis
The SMILES string of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid isOC(=O)c1c[nH]c2ncc(Cl)cc12 . The InChI key is TUVOLKRSOFVJFQ-UHFFFAOYSA-N . Physical and Chemical Properties Analysis
The molecular formula of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is C8H5ClN2O2 . It has a molecular weight of 196.59 . The compound is a solid .科学研究应用
药物化学与药物设计
5-氯-1H-吡咯并[2,3-b]吡啶-3-羧酸: 是药物化学中的一个宝贵砌块。 它被用于合成作为激酶抑制剂的衍生物,这些衍生物在开发针对各种癌症的治疗方法中至关重要 {svg_1}。该化合物的结构允许创建可以干扰特定蛋白激酶的分子,这可能导致新的抗癌药物。
作用机制
- FGFRs play a crucial role in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
- By inhibiting FGFRs, 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid disrupts these signaling cascades, affecting cell growth and survival .
- Abnormal activation of FGFRs due to mutations or amplifications is associated with various cancers, including breast, lung, prostate, bladder, and liver cancer .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
安全和危害
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is classified as Acute Tox. 4 Oral and Eye Dam. 1 . The hazard statements include H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), and P305 + P351 + P338 + P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician) .
未来方向
生化分析
Biochemical Properties
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The inhibition of these kinases can lead to alterations in cellular processes such as proliferation, differentiation, and apoptosis . Additionally, 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can bind to specific receptors on the cell surface, modulating their activity and affecting downstream signaling cascades .
Cellular Effects
The effects of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to reduce the migration and invasion abilities of certain cancer cells, indicating its potential as an anti-cancer agent . Furthermore, 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress response .
Molecular Mechanism
At the molecular level, 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific kinases, which leads to the disruption of cell signaling pathways . This compound can also bind to DNA and RNA, affecting their stability and function . Additionally, 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can modulate the activity of transcription factors, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH . Long-term studies have shown that 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing toxicity.
Metabolic Pathways
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels . The compound’s metabolism can also affect its pharmacokinetics, including its absorption, distribution, and elimination from the body .
Transport and Distribution
Within cells and tissues, 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passive diffusion . Once inside the cell, this compound can bind to intracellular proteins and be transported to different cellular compartments . The distribution of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can influence its interactions with biomolecules and its ability to modulate cellular processes .
属性
IUPAC Name |
5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-4-1-5-6(8(12)13)3-11-7(5)10-2-4/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVOLKRSOFVJFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673623 | |
| Record name | 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203498-99-0 | |
| Record name | 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203498-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-bromo-11,11-dimethyl-11H-Benzo[b]fluorene](/img/structure/B598075.png)




![7-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598085.png)
![4-Methoxybicyclo[2.2.2]octan-1-amine](/img/structure/B598087.png)

![2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine](/img/structure/B598089.png)





